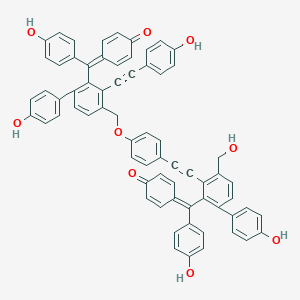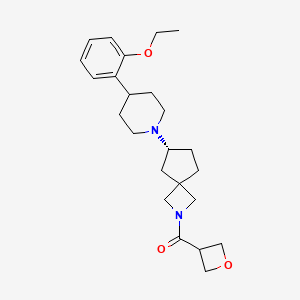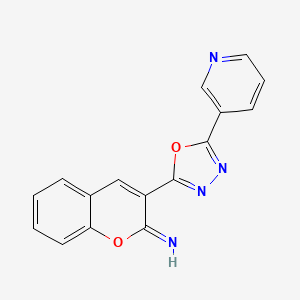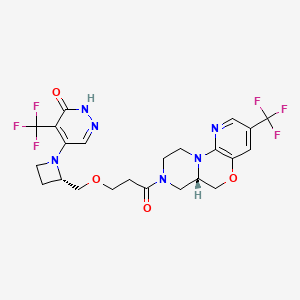
c-ABL-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-ABL-IN-5 is a selective inhibitor of the c-Abl tyrosine kinase, which exhibits neuroprotective properties and has favorable characteristics such as blood-brain barrier permeability, metabolic stability, and pharmacokinetic profiles . This compound is particularly significant in research related to neurodegenerative conditions like Parkinson’s disease .
Métodos De Preparación
The synthetic routes and reaction conditions for c-ABL-IN-5 are not extensively detailed in the available literature. it is known that the compound can be labeled with [18F] to serve as a tracer in positron emission tomography (PET) scans
Análisis De Reacciones Químicas
C-ABL-IN-5, like other c-Abl inhibitors, undergoes various chemical reactions. These include:
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution Reactions: These reactions often involve nucleophilic or electrophilic substitution, with reagents such as halides or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield oxidized derivatives, while substitution could result in various substituted analogs.
Aplicaciones Científicas De Investigación
C-ABL-IN-5 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases.
Industry: While its industrial applications are limited, this compound’s role in research makes it valuable for developing new therapeutic strategies.
Mecanismo De Acción
C-ABL-IN-5 exerts its effects by inhibiting the c-Abl tyrosine kinase. This kinase is involved in various cellular processes, including the regulation of the cell cycle, apoptosis, and response to DNA damage . The inhibition of c-Abl by this compound leads to the modulation of these processes, thereby exerting neuroprotective effects and potentially modifying disease progression in conditions like Parkinson’s disease .
Comparación Con Compuestos Similares
C-ABL-IN-5 can be compared with other c-Abl inhibitors such as:
Imatinib: A multi-targeted receptor tyrosine kinase inhibitor with antitumor activity.
Dasatinib: An ATP-competitive tyrosine kinase inhibitor used in the treatment of leukemia and lymphoma.
GNF-5: A non-ATP competitive inhibitor of Bcr-Abl with improved pharmacokinetic properties.
Nilotinib: A Bcr-Abl tyrosine kinase inhibitor with oral activity, used for treating chronic myelogenous leukemia.
This compound is unique due to its neuroprotective properties and favorable characteristics such as blood-brain barrier permeability and metabolic stability .
Propiedades
Fórmula molecular |
C19H17F2N3O |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(1S,2S)-2-fluoro-N-[6-[2-(2-fluoroethyl)phenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H17F2N3O/c20-8-7-12-3-1-2-4-14(12)13-5-6-18-22-17(11-24(18)10-13)23-19(25)15-9-16(15)21/h1-6,10-11,15-16H,7-9H2,(H,23,25)/t15-,16+/m1/s1 |
Clave InChI |
IAGWAZKHJMFJDT-CVEARBPZSA-N |
SMILES isomérico |
C1[C@H]([C@H]1F)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=CC=C4CCF |
SMILES canónico |
C1C(C1F)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=CC=C4CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)

![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)






![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)

